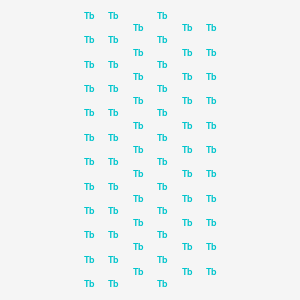

terbium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terbium is a chemical element with the symbol Tb and atomic number 65. It is a rare-earth metal belonging to the lanthanide series of the periodic table. This compound is a moderately hard, silvery-white metal that is stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is one of the least abundant of the rare earths, with an abundance in Earth’s crust similar to that of thallium .

準備方法

Synthetic Routes and Reaction Conditions: Terbium can be prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal . Additionally, this compound-155 can be produced via the 155 Gd (p,n) 155 Tb and 156 Gd (p,2n) 155 Tb nuclear reactions using a cyclotron .

Industrial Production Methods: Commercial production of this compound involves solvent-solvent extraction and ion-exchange techniques . This compound is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays .

化学反応の分析

Types of Reactions: Terbium undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with halogens to form this compound (III) halides, such as this compound (III) fluoride (TbF3), this compound (III) chloride (TbCl3), this compound (III) bromide (TbBr3), and this compound (III) iodide (TbI3) . This compound also reacts with water to form this compound hydroxide .

Common Reagents and Conditions:

Oxidation: this compound reacts with oxygen to form this compound (III, IV) oxide (Tb4O7).

Reduction: this compound (III, IV) oxide can be reduced with hydrogen to form this compound (III) oxide (Tb2O3).

Substitution: this compound reacts with acids to form this compound salts, such as this compound nitrate (Tb(NO3)3).

Major Products:

- This compound (III) fluoride (TbF3)

- This compound (III) chloride (TbCl3)

- This compound (III) bromide (TbBr3)

- This compound (III) iodide (TbI3)

- This compound (III, IV) oxide (Tb4O7)

- This compound (III) oxide (Tb2O3)

- This compound nitrate (Tb(NO3)3)

科学的研究の応用

Terbium has a wide range of scientific research applications:

Biology and Medicine: this compound-161 is used in nuclear medicine for imaging and therapeutic purposes. This compound-based nanoparticles are also explored for advanced drug delivery systems.

Industry: this compound is used in low-energy lightbulbs and mercury lamps to improve the safety of medical X-rays by allowing the same quality image to be produced with a much shorter exposure time.

作用機序

Terbium is compared with other lanthanides such as cerium, dysprosium, and europium:

Cerium (Ce): Both this compound and cerium can exist in +3 and +4 oxidation states.

Dysprosium (Dy): this compound and dysprosium are used together in the magnetostrictive alloy Terfenol-D.

Europium (Eu): this compound and europium are used in phosphors for their luminescent properties.

Uniqueness: this compound’s unique properties include its strong paramagnetism, green luminescence, and its use in advanced medical imaging and therapeutic applications .

類似化合物との比較

- Cerium (Ce)

- Dysprosium (Dy)

- Europium (Eu)

- Gadolinium (Gd)

Terbium’s versatility and unique properties make it a valuable element in various scientific and industrial applications.

特性

CAS番号 |

8007-69-0 |

|---|---|

分子式 |

Tb69 |

分子量 |

10965.849 g/mol |

IUPAC名 |

terbium |

InChI |

InChI=1S/69Tb |

InChIキー |

LFOGACWASPURPK-UHFFFAOYSA-N |

正規SMILES |

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12509120.png)

![3-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12509128.png)

![(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate](/img/structure/B12509135.png)

![6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12509146.png)

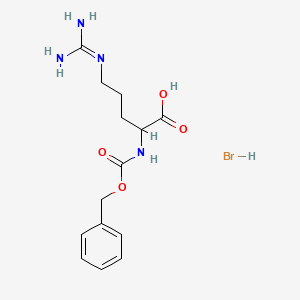

![2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)

![1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B12509160.png)

![2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)